The Core Mechanism of Action of AVE 0991 Sodium Salt: An In-depth Technical Guide
The Core Mechanism of Action of AVE 0991 Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE 0991 sodium salt is a synthetic, non-peptide small molecule that functions as a potent and selective agonist for the Mas receptor. The Mas receptor is a key component of the alternative or protective arm of the Renin-Angiotensin System (RAS), which is endogenously activated by Angiotensin-(1-7) [Ang-(1-7)].[1][2] This axis, often referred to as the ACE2/Ang-(1-7)/Mas axis, generally counteracts the classical ACE/Angiotensin II/AT1 receptor axis, which is associated with vasoconstriction, inflammation, fibrosis, and cellular proliferation.[1][3][4] Given its oral activity and resistance to proteolytic degradation, AVE 0991 serves as a valuable pharmacological tool to investigate the therapeutic potential of Mas receptor activation in a variety of pathological conditions.[1] This technical guide provides a comprehensive overview of the mechanism of action of AVE 0991, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism: Mas Receptor Agonism
The primary mechanism of action of AVE 0991 is its direct binding to and activation of the G-protein coupled Mas receptor.[1][5] This has been demonstrated through competitive binding assays where AVE 0991 displaces radiolabeled Ang-(1-7) from its binding site on various cell types, including bovine aortic endothelial cells and Mas-transfected COS and CHO cells.[5][6][7] The activation of the Mas receptor by AVE 0991 initiates a cascade of downstream signaling events that are largely protective in nature, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[4][8]
Quantitative Binding Affinity and In Vitro Efficacy
The potency of AVE 0991 as a Mas receptor agonist has been quantified in several studies. The following tables summarize the key in vitro binding and functional data.
| Parameter | Cell Type | Value | Reference |
| IC50 (vs. [125I]-Ang-(1-7)) | Bovine Aortic Endothelial Cell Membranes | 21 ± 35 nM | [6][9][10][11] |
| IC50 (vs. [125I]-Ang-(1-7)) | Mas-transfected COS cells | 47.5 nM | [5][7][12] |
| IC50 (vs. unlabeled Ang-(1-7)) | Bovine Aortic Endothelial Cell Membranes | 220 ± 280 nM | [6][9][10][11] |
| Functional Assay | Cell Type | Concentration | Effect | Reference |
| Nitric Oxide (NO) Release | Bovine Aortic Endothelial Cells | 10 µM | 295 ± 20 nM (peak concentration) | [9][10][11] |
| Superoxide (O2-) Release | Bovine Aortic Endothelial Cells | 10 µM | 18 ± 2 nM (peak concentration) | [9][10][11] |
Signaling Pathways Activated by AVE 0991
Upon binding to the Mas receptor, AVE 0991 triggers several key signaling pathways that mediate its diverse physiological effects.
Nitric Oxide Synthase (NOS) Activation and Vasodilation
A primary downstream effect of Mas receptor activation by AVE 0991 is the stimulation of nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS).[11][13] This is a crucial pathway for the vasodilatory effects of AVE 0991. The released NO diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation. Some studies also suggest an involvement of bradykinin (B550075) B2 receptors in the NO-mediated effects of AVE 0991.[6][11]
Anti-inflammatory Signaling
AVE 0991 exhibits potent anti-inflammatory properties by modulating the expression and activity of various pro-inflammatory mediators.[3][14] It has been shown to decrease the production of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][14][15] Furthermore, AVE 0991 can inhibit the activation and migration of immune cells, such as macrophages and neutrophils, to sites of inflammation.[14][16] This is partly achieved by downregulating the expression of chemokines like CCL2 and CXCL10.[14] The anti-inflammatory effects of AVE 0991 are mediated, at least in part, through the inhibition of signaling pathways such as p38 MAPK and Akt.[3]
In Vivo Pharmacological Effects
The activation of the Mas receptor by AVE 0991 translates into a wide range of beneficial effects in various animal models of disease.
Cardiovascular and Renal Effects
In the cardiovascular system, AVE 0991 exerts antihypertensive effects and improves cardiac function in models of myocardial infarction and heart failure.[4][17] It can reduce cardiac hypertrophy and fibrosis.[4] In the kidneys, AVE 0991 has demonstrated renoprotective effects in models of acute kidney injury and diabetic nephropathy.[16][18] It can reduce serum creatinine (B1669602), decrease renal tissue damage, and attenuate inflammation.[16]
| Animal Model | Dosage | Route | Key Findings | Reference |
| Murine Acute Kidney Injury (Ischemia/Reperfusion) | 9.0 mg/kg | Subcutaneous | Attenuated increase in serum creatinine, reduced renal tissue damage and inflammation. | [16][18] |
| Water-loaded C57BL/6 Mice | 0.58 nmol/g | - | Significant reduction in urinary volume and increase in urine osmolality. | [5][19] |
| Rats with Myocardial Infarction | - | - | Attenuated decrease in systolic tension, prevented infarction-induced vasoconstriction, and decreased infarcted area. | [17] |
| ApoE-/- Mice (Atherosclerosis) | 0.58 µmol/kg per day | Dietary | Inhibited perivascular inflammation and increased plaque stability. | [7] |
Anti-inflammatory and Anti-fibrotic Effects
AVE 0991 has shown significant anti-inflammatory and anti-fibrotic activity in various models. For instance, in a murine model of colitis, it reduced disease severity by decreasing the expression of pro-inflammatory mediators.[3] In a model of chronic asthma, AVE 0991 attenuated pulmonary remodeling and inflammation.[8]
| Animal Model | Dosage | Route | Key Findings | Reference |
| Murine DSS Colitis | 1, 20, and 40 mg/kg | Intraperitoneal | Restored drop in body weight and colon length. | [3] |
| Murine Ovalbumin-induced Chronic Asthma | 1 mg/kg | Subcutaneous | Prevented airway and pulmonary vascular remodeling and inflammation. | [8] |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of AVE 0991 to the Mas receptor.
Methodology:
-
Membrane Preparation: Bovine aortic endothelial cells are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the Mas receptors.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of radiolabeled Ang-(1-7) (e.g., [125I]-Ang-(1-7)) and varying concentrations of unlabeled AVE 0991.
-
Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity on the filters is then measured using a gamma counter.
-
Data Analysis: The concentration of AVE 0991 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[6]
In Vivo Murine Model of Acute Kidney Injury
Objective: To evaluate the renoprotective effects of AVE 0991.
Methodology:
-
Animal Model: Male C57BL/6 mice are subjected to bilateral renal ischemia for 30 minutes followed by reperfusion.
-
Treatment: Immediately after ischemia and 12 hours after reperfusion, mice are treated with either AVE 0991 (e.g., 9.0 mg/kg, subcutaneous) or vehicle. A sham-operated group serves as a control.
-
Sample Collection: 24 hours after reperfusion, blood and kidney tissue samples are collected.
-
Analysis: Serum creatinine levels are measured to assess renal function. Kidney tissue is processed for histopathological examination to evaluate tissue damage. Inflammatory markers, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), are also quantified.[16]
Conclusion
AVE 0991 sodium salt is a specific and potent non-peptide agonist of the Mas receptor, effectively mimicking the beneficial actions of the endogenous ligand Ang-(1-7). Its mechanism of action is centered on the activation of the Mas receptor, leading to a cascade of protective signaling events, including enhanced nitric oxide production and the suppression of pro-inflammatory pathways. The extensive preclinical data from in vitro and in vivo studies highlight its therapeutic potential in a range of cardiovascular, renal, and inflammatory diseases. This technical guide provides a foundational understanding of the core mechanisms of AVE 0991, which is crucial for researchers and drug development professionals exploring the therapeutic targeting of the protective arm of the Renin-Angiotensin System.
References
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- 7. AVE-0991 (sodium salt) - Product Type - CAT N°: 35375 [bertin-bioreagent.com]
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- 13. Hemodynamic Effects of the Non-Peptidic Angiotensin-(1-7) Agonist AVE0991 in Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti‐atherosclerotic effect of the angiotensin 1–7 mimetic AVE0991 is mediated by inhibition of perivascular and plaque inflammation in early atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pkheartjournal.com [pkheartjournal.com]
- 16. Renoprotective Effects of AVE0991, a Nonpeptide Mas Receptor Agonist, in Experimental Acute Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure induced by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
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